molecular formula C11H20N2O3 B7920987 [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

Cat. No.: B7920987
M. Wt: 228.29 g/mol
InChI Key: VICTUUHKSFJXQX-UHFFFAOYSA-N
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Description

[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a synthetic organic compound that features a pyrrolidine ring, an isopropyl-amino group, and an acetic acid moiety

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICTUUHKSFJXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Isopropyl-Amino Group: The isopropyl-amino group can be introduced via a nucleophilic substitution reaction using isopropylamine and an appropriate leaving group, such as a halide.

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction or by using a suitable carboxylic acid precursor.

Industrial Production Methods

Industrial production methods for [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl-amino group can be replaced with other nucleophiles.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various amines, thiols, and alcohols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities

    Reduction Products: Reduced derivatives with fewer oxygen functionalities

    Substitution Products: Compounds with different substituents replacing the isopropyl-amino group

    Hydrolysis Products: Alcohol and acetic acid

Scientific Research Applications

[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isopropyl-amino group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group.

    N-Acetyl-pyrrolidine: A compound with a pyrrolidine ring and an acetyl group.

    Isopropylamine: A compound with an isopropyl-amino group.

Uniqueness

[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, isopropyl-amino group, and acetic acid moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a chiral compound notable for its unique structural features, including a pyrrolidine ring, an acetyl group, and an isopropyl amino moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Structural Characteristics

The molecular formula of [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is C11H20N2O3C_{11}H_{20}N_{2}O_{3} with a molar mass of 228.29 g/mol. The presence of the pyrrolidine ring and the isopropyl amino group enhances its interaction with various biological targets, potentially influencing its pharmacological properties .

The biological activity of this compound is linked to its ability to interact with specific molecular targets, including receptors and enzymes. The acetyl and amino groups may enhance binding affinity and specificity, allowing the compound to modulate several biochemical pathways .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing neurotransmitter levels and signaling pathways .

Biological Activities

Research indicates that [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid exhibits several notable biological activities:

1. Neuroprotective Effects

The compound shows potential in neurodegenerative diseases by modulating neurotransmitter levels, which may help protect neuronal cells from damage .

2. Anticoagulant Activity

Preliminary studies suggest that this compound may possess anticoagulant properties, making it a candidate for further exploration in cardiovascular therapies .

3. Antimicrobial Properties

Similar compounds have demonstrated antibacterial activity against various strains, indicating that [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may also exhibit antimicrobial effects .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of compounds related to [(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid. For example:

Study Findings
Neuroprotection Study Demonstrated that compounds with similar structures can reduce oxidative stress in neuronal cells, suggesting potential therapeutic benefits in neurodegenerative conditions .
Anticoagulant Activity Assessment Found that certain derivatives exhibited significant anticoagulant effects in vitro, warranting further investigation into their mechanisms .
Antimicrobial Screening Assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results that suggest further exploration into clinical applications .

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